molecular formula C19H25NO3 B8327275 4-i-Propyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride

4-i-Propyl-N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride

Cat. No. B8327275
M. Wt: 315.4 g/mol
InChI Key: GHWDIOCKFYFDCD-UHFFFAOYSA-N
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Patent
US05430062

Procedure details

From 108f (8.2 g, 26.0 mmol), a similar procedure as described for 109a gave 109f (7.4 g, 89.8%) as an oil. 1H NMR (200 MHz, CDCl3) δ7.06 (d, J=8 Hz, 2H), 6.61 (d, J=8 Hz, 2H), 6.61 (s, 2H), 4.24 (s, 2H), 3.84 (s, 9H), 2.81 (h, J=8 Hz, 1H, 1.21 (d, J=8 Hz, 6H). EIMS 315 (M+, 100).
Name
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
89.8%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:23]=[CH:22][C:7]([N:8]=[CH:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].CC1C=CC(NCC2C=C(OC)C(OC)=C(OC)C=2)=CC=1>>[CH:1]([C:4]1[CH:23]=[CH:22][C:7]([NH:8][CH2:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=2)=[CH:6][CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N=CC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(NCC2=CC(=C(C(=C2)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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